

JTZ-951 Technical Support Center: Overcoming Solubility Challenges

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Compound of Interest		
Compound Name:	Jtz-951	
Cat. No.:	B607305	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues related to **JTZ-951** (Enarodustat) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving JTZ-951 for in vitro experiments?

A1: The recommended solvent for preparing stock solutions of **JTZ-951** for in vitro use is dimethyl sulfoxide (DMSO).[1] **JTZ-951** is readily soluble in fresh DMSO, while it is considered insoluble in water.[1]

Q2: What is the maximum solubility of **JTZ-951** in DMSO?

A2: The solubility of **JTZ-951** in DMSO is 68 mg/mL, which is equivalent to 199.8 mM.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound. [1]

Q3: How should I prepare a stock solution of **JTZ-951**?

A3: To prepare a stock solution, dissolve **JTZ-951** powder in fresh, high-quality DMSO to your desired concentration (e.g., 10 mM, 20 mM, or up to 199.8 mM). Ensure the powder is completely dissolved by vortexing. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]



Q4: How should I store the JTZ-951 stock solution?

A4: **JTZ-951** stock solutions in DMSO are stable for up to one year when stored at -80°C and for up to six months when stored at -20°C.[2]

Q5: I am observing precipitation when I add my **JTZ-951** DMSO stock to my aqueous cell culture medium. What should I do?

A5: This is a common issue known as "solvent shock," where the compound precipitates upon rapid dilution into a poor solvent (the aqueous medium). Please refer to the Troubleshooting Guide below for detailed steps to prevent this.

Q6: What is the maximum final concentration of DMSO that is safe for my cells in culture?

A6: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[3][4] While some cell lines can tolerate up to 0.5%, higher concentrations can be toxic and may affect experimental results.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]

Q7: How can I prepare **JTZ-951** for in vivo oral administration?

A7: For oral gavage in animal studies, **JTZ-951** can be prepared as a homogeneous suspension in a vehicle such as 0.5% methylcellulose (MC) or carboxymethylcellulose sodium (CMC-Na).[1][6]

Troubleshooting Guide: Preventing Precipitation in Cell Culture

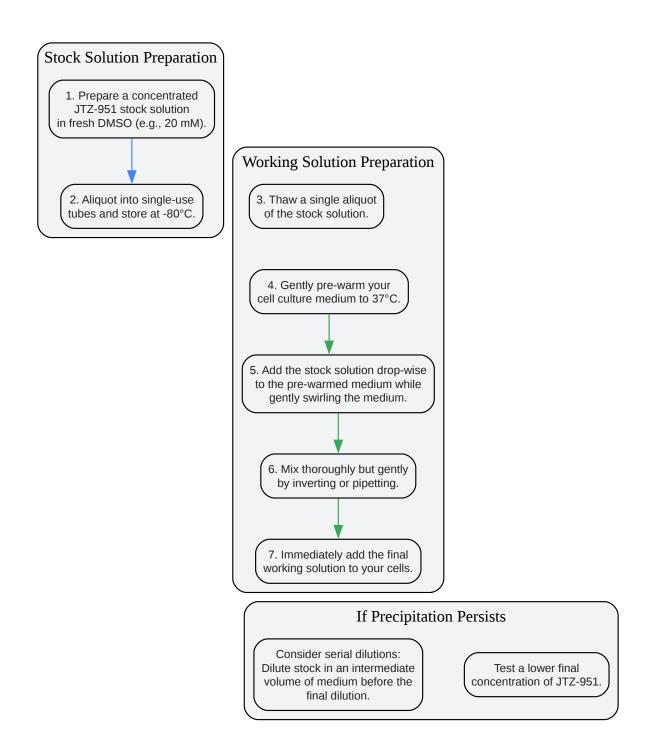
Issue: JTZ-951 precipitates out of solution when diluted into cell culture media.

This typically occurs when a concentrated DMSO stock is rapidly introduced into the aqueous environment of the culture medium, causing the compound to crash out of solution.

Solution Workflow:



Here is a step-by-step protocol to minimize precipitation when preparing working solutions of **JTZ-951** for cell culture experiments.





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Caption: Workflow for Preparing and Solubilizing JTZ-951.

Data Summary

JTZ-951 Solubility and Storage

Parameter	Value	Reference(s)
Primary Solvent	Dimethyl Sulfoxide (DMSO)	[1]
Aqueous Solubility	Insoluble	[1]
Solubility in DMSO	68 mg/mL (199.8 mM)	[1]
Stock Storage (-20°C)	Up to 6 months	[2]
Stock Storage (-80°C)	Up to 1 year	[2]

Recommended DMSO Concentration in Cell Culture

Condition	Recommendation	Reference(s)
Ideal Final Concentration	≤ 0.1%	[3],[4]
Tolerable Upper Limit	< 0.5% (cell line dependent)	[5]
Vehicle Control	Always include a DMSO-only control at the	[3]
same final concentration as the treated samples.		

Experimental Protocols

Protocol 1: Preparation of a 20 mM JTZ-951 Stock Solution in DMSO

Materials:

• JTZ-951 powder (MW: 340.33 g/mol)



- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes

Procedure:

- Calculate the required mass of JTZ-951. For 1 mL of a 20 mM stock solution:
 - Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 340.33 g/mol * (1000 mg / 1 g) = 6.81 mg
- Weigh out 6.81 mg of **JTZ-951** powder and place it in a sterile microcentrifuge tube.
- Add 1 mL of fresh, anhydrous DMSO to the tube.
- Vortex the solution until the **JTZ-951** powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes (e.g., 20 μ L) in sterile microcentrifuge tubes.
- Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM JTZ-951 Working Solution in Cell Culture Medium

Materials:

- 20 mM JTZ-951 stock solution in DMSO
- Complete cell culture medium, pre-warmed to 37°C
- Sterile tubes

Procedure:

- Thaw one aliquot of the 20 mM JTZ-951 stock solution at room temperature.
- Pre-warm the required volume of cell culture medium in a 37°C water bath.

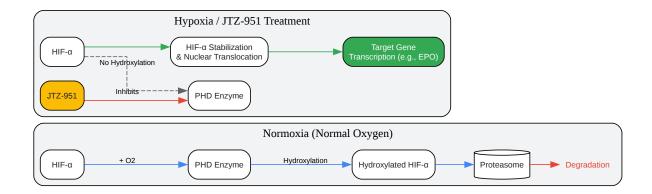


- To prepare a 10 μM working solution, you will perform a 1:2000 dilution of the 20 mM stock.
- For example, to make 10 mL of a 10 μM working solution:
 - Add 9.995 mL of the pre-warmed medium to a sterile tube.
 - Calculate the volume of stock needed: 10 mL / 2000 = 0.005 mL = 5 μ L.
 - \circ While gently swirling the tube of medium, slowly add 5 μ L of the 20 mM **JTZ-951** stock solution drop-by-drop.
- Cap the tube and mix gently by inverting it several times. Do not vortex, as this can cause foaming of the medium.
- The final DMSO concentration in this working solution will be 0.05%, which is well-tolerated by most cell lines.
- Use the freshly prepared working solution immediately for your cell-based assay.

Mechanism of Action of JTZ-951

JTZ-951 is an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes. [7] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on the HIF- α subunit, targeting it for ubiquitination and subsequent degradation by the proteasome. By inhibiting PHD enzymes, **JTZ-951** prevents this degradation, allowing HIF- α to stabilize, translocate to the nucleus, and activate the transcription of target genes, including erythropoietin (EPO).[7][8]





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Caption: **JTZ-951** inhibits PHD enzymes, preventing HIF- α degradation.

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